An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-chlorophenyl)quinazoline-4(3H)-thione
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-chlorophenyl)quinazoline-4(3H)-thione
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-chlorophenyl)quinazoline-4(3H)-thione, a heterocyclic compound of significant interest in medicinal chemistry. The document details a robust synthetic protocol, delves into the underlying reaction mechanism, and outlines a systematic approach for the purification and structural elucidation of the target molecule. Spectroscopic data interpretation, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is discussed to ensure unambiguous compound identification. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and characterize this and related quinazoline analogs.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of quinazolinone, the oxygen analog of our target thione, have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The replacement of the oxygen atom at the 4-position with sulfur to form a quinazoline-4(3H)-thione has been shown in many cases to enhance or modulate biological activity, particularly antimycobacterial and anticancer effects.[5][6]
The 2-aryl substituent plays a crucial role in dictating the pharmacological profile of these compounds. The presence of a 2-chlorophenyl group, as in our target molecule, introduces specific steric and electronic properties that can influence receptor binding and metabolic stability. This guide, therefore, focuses on the precise and efficient synthesis of 2-(2-chlorophenyl)quinazoline-4(3H)-thione to enable further investigation into its potential as a therapeutic agent.
Synthesis of 2-(2-chlorophenyl)quinazoline-4(3H)-thione
The synthesis of the target compound is achieved through a reliable and efficient cyclocondensation reaction. The most common and direct approach involves the reaction of anthranilic acid with 2-chlorophenyl isothiocyanate.
Reaction Scheme
Figure 1. Synthesis of 2-(2-chlorophenyl)quinazoline-4(3H)-thione from anthranilic acid and 2-chlorophenyl isothiocyanate.
Underlying Mechanism
The reaction proceeds through an initial nucleophilic addition of the amino group of anthranilic acid to the electrophilic carbon of the isothiocyanate. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the final quinazoline-4(3H)-thione ring. The use of a suitable solvent and optional base catalysis facilitates the reaction by enhancing the nucleophilicity of the reactants and promoting the cyclization step.
Experimental Protocol
Materials:
-
Anthranilic acid
-
2-chlorophenyl isothiocyanate
-
Ethanol (absolute)
-
Triethylamine (optional, as a catalyst)
-
Hydrochloric acid (for acidification)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and flask
-
pH paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve anthranilic acid (10 mmol) in 100 mL of absolute ethanol.
-
To this solution, add 2-chlorophenyl isothiocyanate (10 mmol) and a few drops of triethylamine (optional).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crude product with copious amounts of cold distilled water to remove any unreacted starting materials and salts.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Synthesis Workflow
Caption: Workflow for the synthesis of 2-(2-chlorophenyl)quinazoline-4(3H)-thione.
Purification and Characterization
The crude product obtained from the synthesis requires purification to remove impurities. Subsequent characterization is essential to confirm the identity and purity of the final compound.
Purification Protocol
Recrystallization is a highly effective method for purifying the crude product.[7]
Procedure:
-
Dissolve the crude 2-(2-chlorophenyl)quinazoline-4(3H)-thione in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
For higher purity, column chromatography can be employed using a silica gel stationary phase and an appropriate eluent system, such as a mixture of hexane and ethyl acetate.[7]
Characterization Techniques
The structure of the purified 2-(2-chlorophenyl)quinazoline-4(3H)-thione is confirmed using a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Expected Spectroscopic Data
| Technique | Expected Data |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1620 (C=N stretch), ~1580 (C=C aromatic stretch), ~1200 (C=S stretch) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H, N-H), ~7.2-8.2 (m, 8H, Ar-H) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~175 (C=S), ~150-160 (C=N), ~115-140 (aromatic carbons) |
| Mass Spectrum (m/z) | Expected molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₄H₉ClN₂S. |
Characterization Workflow
Caption: Workflow for the purification and characterization of the target compound.
Conclusion
This technical guide has outlined a detailed and practical approach for the synthesis and characterization of 2-(2-chlorophenyl)quinazoline-4(3H)-thione. The described synthetic protocol is robust and can be readily implemented in a standard organic chemistry laboratory. The systematic characterization workflow ensures the unambiguous identification and purity assessment of the final product. The information provided herein serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. Further studies on this molecule could explore its biological activities and potential therapeutic applications.
References
-
El-Zahabi, M. A., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available from: [Link]
-
Waisser, K., et al. (2001). Synthesis and Biological Evaluation of Quinazoline-4-thiones. Molecules, 6(10), 821-834. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Cancer Agents. Molecules, 27(19), 6649. Available from: [Link]
-
Kovalenko, S., et al. (2021). Synthesis, Anticancer, and QSAR Studies of 2-Alkyl(aryl,hetaryl)quinazolin-4(3H)-thione’s and[5][7][8]Triazolo[1,5-c]quinazoline-2-thione’s Thioderivatives. Pharmaceuticals, 14(8), 754. Available from: [Link]
-
Kumari, S., et al. (2018). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmacy and Technology, 11(7), 3124-3132. Available from: [Link]
-
Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. Available from: [Link]
-
Abdel-Ghani, T. M., & El-Sayed, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available from: [Link]
-
Bassyouni, F. A., et al. (2015). A Novel Method for the Synthesis of 4(3H)-Quinazolinones. Journal of Chemical and Pharmaceutical Research, 7(3), 1163-1172. Available from: [Link]
-
ResearchGate. (2021). Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. Available from: [Link]
-
Ammar, Y. A., et al. (2018). Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic acid, amines and orthoesters using heteropoly acids as catalysts. Journal of the Serbian Chemical Society, 83(1), 23-32. Available from: [Link]
-
Li, X., et al. (2017). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Journal of Pesticide Science, 42(1), 13-18. Available from: [Link]
-
ResearchGate. (2022). Plausible reaction mechanism for the preparation of quinazoline‐2,4(1H,3H)‐dione 30. Available from: [Link]
-
Abuelizz, H. A., et al. (2017). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 16(2), 405-412. Available from: [Link]
-
Al-Ghorbani, M., et al. (2022). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Scientific Reports, 12(1), 1-16. Available from: [Link]
Sources
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Biological Evaluation of Quinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dovepress.com [dovepress.com]
